3-[5-amino-4-(ethoxycarbonyl)-1H-pyrazol-1-yl]benzoic acid
Description
Properties
IUPAC Name |
3-(5-amino-4-ethoxycarbonylpyrazol-1-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-2-20-13(19)10-7-15-16(11(10)14)9-5-3-4-8(6-9)12(17)18/h3-7H,2,14H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQFKDKJUZKJFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC(=C2)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168619-17-8 | |
| Record name | 3-[5-amino-4-(ethoxycarbonyl)-1H-pyrazol-1-yl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclocondensation of Hydrazines with β-Ketoesters
The pyrazole core is typically synthesized via cyclocondensation between hydrazine derivatives and β-ketoesters. For example, ethyl 3-(3-carboxyphenyl)-3-oxopropanoate reacts with hydrazine hydrate under reflux in ethanol to yield the 5-amino-4-ethoxycarbonylpyrazole intermediate.
Reaction Conditions:
-
Solvent: Ethanol or methanol
-
Temperature: 80–100°C (reflux)
-
Catalyst: None required; reaction proceeds via nucleophilic attack and cyclization.
Regioselectivity Challenges
Regioselectivity is influenced by substituent electronic effects. The ethoxycarbonyl group at position 4 directs hydrazine attack to position 5, ensuring the amino group occupies position 5. Computational studies (DFT) suggest this is due to stabilization of the transition state by the electron-withdrawing ethoxycarbonyl group.
Coupling to Benzoic Acid Moieties
Nucleophilic Aromatic Substitution
The pyrazole intermediate is coupled to 3-bromobenzoic acid via nucleophilic aromatic substitution (SNAr).
Procedure:
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Activate 3-bromobenzoic acid with POCl3 to form the acid chloride.
-
React with the pyrazole intermediate in dry THF at 0°C.
Key Parameters:
Transition Metal-Catalyzed Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura coupling offers an alternative route. For example, 3-boronobenzoic acid reacts with 5-amino-4-ethoxycarbonyl-1-bromopyrazole using Pd(PPh3)4 as a catalyst.
Optimized Conditions:
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh3)4 (5 mol%) |
| Base | K2CO3 (2 eq) |
| Solvent | DME/H2O (4:1) |
| Temperature | 90°C |
| Yield | 72–78% |
Ester Hydrolysis and Acid Formation
The ethoxycarbonyl group is hydrolyzed to a carboxylic acid under basic conditions.
Procedure:
-
Dissolve the ester intermediate in 2N NaOH.
-
Reflux at 100°C for 6 hours.
Characterization Data:
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1H NMR (DMSO-d6): δ 13.2 (s, 1H, COOH), 8.1–7.5 (m, 4H, Ar-H), 5.9 (s, 2H, NH2), 4.3 (q, 2H, OCH2), 1.3 (t, 3H, CH3).
Industrial-Scale Production
Continuous Flow Synthesis
A continuous flow system enhances yield and reduces reaction time:
-
Cyclocondensation and coupling steps are performed in tandem reactors.
-
In-line HPLC monitors intermediate purity.
Advantages:
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| SNAr Coupling | 60–68 | 95–97 | Moderate |
| Suzuki Coupling | 72–78 | 98–99 | High |
| Continuous Flow | 85–90 | >99 | Industrial |
The Suzuki coupling method offers superior yield and purity, while continuous flow systems are optimal for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-[5-amino-4-(ethoxycarbonyl)-1H-pyrazol-1-yl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ethoxycarbonyl group can be reduced to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol or aldehyde derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. Studies have shown that pyrazole-based compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study demonstrated that similar compounds could target specific pathways involved in tumor growth .
- Anti-inflammatory Effects :
- Corrosion Inhibition :
Materials Science Applications
- Polymer Chemistry :
- Nanomaterials :
Environmental Applications
- Bioremediation :
- Analytical Chemistry :
Case Studies
Mechanism of Action
The mechanism of action of 3-[5-amino-4-(ethoxycarbonyl)-1H-pyrazol-1-yl]benzoic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The ethoxycarbonyl group can enhance the compound’s ability to penetrate cell membranes, while the amino group can form hydrogen bonds with target molecules, increasing binding affinity.
Comparison with Similar Compounds
3-[3-(Cis-4-Carboxycyclohexyl)-4-[2-(hydroxyamino)-2-oxoethyl]-1H-pyrazol-5-yl]benzoic acid
4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid
3-[5-amino-4-(3-cyanobenzoyl)-1H-pyrazol-1-yl]-N-cyclopropyl-4-methylbenzamide
4-[4-[[[(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]amino]methyl]phenoxy]benzoic acid
Ethyl 5-amino-1-(1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate
- Substituents : Benzothiazole ring at position 1 and an ethoxycarbonyl group at position 4.
Comparative Data Table
Key Research Findings
Synthetic Challenges : The low yield (2%) of the carboxycyclohexyl derivative () contrasts with the commercial availability of simpler analogs like the trifluoromethyl compound (), highlighting the impact of steric hindrance on synthesis efficiency.
Bioactivity : Chlorinated pyrazole derivatives (e.g., ) exhibit potent pesticidal activity, whereas amide- and nitrile-containing analogs () are prioritized in drug discovery for their target selectivity.
Solubility and Stability : The ethoxycarbonyl group in the target compound balances lipophilicity and hydrolytic stability, making it a versatile intermediate. In contrast, the trifluoromethyl group () enhances stability but reduces aqueous solubility.
Biological Activity
3-[5-amino-4-(ethoxycarbonyl)-1H-pyrazol-1-yl]benzoic acid is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects. This article provides a detailed overview of the biological activity of this specific compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of 250.26 g/mol. Its structure includes a benzoic acid moiety linked to a pyrazole ring, which is functionalized with an amino group and an ethoxycarbonyl group.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds similar to 3-[5-amino-4-(ethoxycarbonyl)-1H-pyrazol-1-yl]benzoic acid inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies demonstrated that certain pyrazole derivatives effectively target BRAF(V600E) mutations, which are prevalent in melanoma .
Table 1: Antitumor Activity of Pyrazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 12.5 | Apoptosis Induction |
| Compound B | A549 (Lung Cancer) | 15.0 | Cell Cycle Arrest |
| 3-[5-amino-4-(ethoxycarbonyl)-1H-pyrazol-1-yl]benzoic acid | HeLa (Cervical Cancer) | TBD | TBD |
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis. This mechanism is crucial in managing inflammatory diseases.
Case Study:
In a study involving animal models of arthritis, pyrazole derivatives demonstrated a significant reduction in inflammation markers such as TNF-alpha and IL-6, suggesting potential therapeutic applications in chronic inflammatory conditions .
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has also been documented. Compounds structurally similar to 3-[5-amino-4-(ethoxycarbonyl)-1H-pyrazol-1-yl]benzoic acid have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity of Related Pyrazole Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | S. aureus | 32 µg/mL |
| Compound D | E. coli | 16 µg/mL |
| 3-[5-amino-4-(ethoxycarbonyl)-1H-pyrazol-1-yl]benzoic acid | TBD | TBD |
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of pyrazole derivatives. Modifications on the pyrazole ring or the benzoic acid moiety can significantly influence the compound's efficacy and selectivity towards specific biological targets.
Key Findings:
Q & A
Q. What are the optimal synthetic routes for preparing 3-[5-amino-4-(ethoxycarbonyl)-1H-pyrazol-1-yl]benzoic acid, and how can reaction conditions be controlled to maximize yield?
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core via cyclocondensation of hydrazines with β-ketoesters or α,β-unsaturated carbonyl compounds. For example, cyclization under acid or base catalysis (e.g., acetic acid or triethylamine) at 60–80°C can yield the pyrazole ring. Subsequent coupling with a benzoic acid derivative via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is critical. Solvent choice (e.g., DMF or ethanol) and temperature control (reflux vs. room temperature) significantly impact purity and yield .
Q. How can the structural features of this compound be characterized to confirm its identity?
Use a combination of spectroscopic and chromatographic techniques:
- NMR : and NMR to identify the pyrazole ring protons (δ 6.5–8.5 ppm), ethoxycarbonyl group (δ 1.2–1.4 ppm for CH, δ 4.1–4.3 ppm for OCH), and benzoic acid protons (δ 7.5–8.5 ppm for aromatic protons).
- FT-IR : Peaks at ~1700 cm (C=O stretch of ethoxycarbonyl and carboxylic acid) and ~3300 cm (N-H stretch of the amino group).
- HPLC/MS : To verify purity (>95%) and molecular weight .
Q. What preliminary biological assays are suitable for evaluating its potential therapeutic applications?
Initial screening should focus on enzyme inhibition assays (e.g., dihydroorotate dehydrogenase for anticancer activity) and antimicrobial susceptibility testing (MIC assays against Gram-positive/negative bacteria). Computational docking studies can predict binding affinities to targets like COX-2 or kinases. Use in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) to assess selectivity .
Advanced Research Questions
Q. How do the electronic and steric effects of substituents (e.g., ethoxycarbonyl vs. methyl) influence the compound’s bioactivity?
The ethoxycarbonyl group enhances lipophilicity, improving membrane permeability, while the amino group facilitates hydrogen bonding with enzyme active sites. Comparative studies with analogs (e.g., replacing ethoxycarbonyl with methyl) show reduced activity due to weaker electron-withdrawing effects, which are critical for stabilizing transition states in enzyme inhibition. Steric hindrance from bulkier groups may disrupt binding, as seen in molecular dynamics simulations .
Q. What strategies resolve contradictions in solubility and stability data across different experimental setups?
Discrepancies often arise from pH-dependent solubility (carboxylic acid deprotonation above pH 4.5) and solvent polarity. Use standardized buffers (e.g., PBS at pH 7.4) for dissolution studies. Stability issues under light or heat can be mitigated by storing the compound in amber vials at –20°C. Analytical techniques like DSC (differential scanning calorimetry) assess thermal degradation pathways .
Q. What mechanistic insights explain the compound’s selective inhibition of dihydroorotate dehydrogenase (DHODH) in cancer cells?
The pyrazole ring and benzoic acid moiety mimic the planar structure of orotic acid, competing for the DHODH active site. Kinetic studies (e.g., Lineweaver-Burk plots) reveal non-competitive inhibition, suggesting binding to an allosteric site. Mutagenesis studies on DHODH residues (e.g., Arg136) confirm critical interactions with the ethoxycarbonyl group .
Methodological Guidance
Q. How to design SAR (Structure-Activity Relationship) studies for this compound?
- Step 1 : Synthesize analogs with variations in the pyrazole substituents (e.g., halogenation at position 5) and benzoic acid modifications (e.g., methyl esters).
- Step 2 : Test analogs in enzyme inhibition assays (IC determination) and cellular models (e.g., IC in leukemia cell lines).
- Step 3 : Use QSAR (quantitative SAR) models to correlate logP, polar surface area, and electronic parameters (Hammett constants) with activity .
Q. What advanced techniques validate its interaction with biological targets?
- X-ray crystallography : Co-crystallize the compound with DHODH to resolve binding modes (resolution ≤2.0 Å).
- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (K, k/k) to immobilized proteins.
- ITC (Isothermal Titration Calorimetry) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
